2-(4-(Hydrazinosulfonyl)phenoxy)acetic acid
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Overview
Description
2-(4-(Hydrazinosulfonyl)phenoxy)acetic acid is a chemical compound with the molecular formula C8H10N2O5S and a molecular weight of 246.243 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydrazinosulfonyl)phenoxy)acetic acid typically involves the reaction of 4-hydroxybenzenesulfonyl hydrazide with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydrazinosulfonyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(4-(Hydrazinosulfonyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Hydrazinosulfonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Hydrazinosulfonyl)phenoxy)butyric acid
- 4-(2-(Hydrazinosulfonyl)phenoxy)propionic acid
- 4-(2-(Hydrazinosulfonyl)phenoxy)valeric acid
Uniqueness
2-(4-(Hydrazinosulfonyl)phenoxy)acetic acid is unique due to its specific structural features, such as the presence of both a hydrazine group and a phenoxyacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
17641-40-6 |
---|---|
Molecular Formula |
C8H10N2O5S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-[4-(hydrazinesulfonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C8H10N2O5S/c9-10-16(13,14)7-3-1-6(2-4-7)15-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
InChI Key |
XVCATKOOMCFPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)NN |
Origin of Product |
United States |
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